

# Comparative Safety Profile: Adverse Reactions

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

The table below summarizes the most common adverse reactions ( $\geq 2\%$ ) from pooled clinical trials in patients with uncomplicated urinary tract infections (uUTI), comparing **Sulopenem** with other common oral antibiotics [1].

| Adverse Reaction               | Sulopenem<br>(N=1932) | Amoxicillin/Clavulanate<br>(N=1107) | Ciprofloxacin<br>(N=822) |
|--------------------------------|-----------------------|-------------------------------------|--------------------------|
| Diarrhea                       | 10% (194)             | 4% (45)                             | 3% (21)                  |
| Nausea                         | 4% (80)               | 3% (32)                             | 4% (30)                  |
| Vulvovaginal mycotic infection | 2% (46)               | 1% (13)                             | 1% (7)                   |
| Headache                       | 2% (42)               | 2% (17)                             | 2% (18)                  |
| Vomiting                       | 2% (29)               | 0.4% (4)                            | 1% (11)                  |

Additional safety insights from the clinical program show [1]:

- Low Discontinuation:** Only 1% (21/1932) of patients discontinued treatment due to an adverse reaction. The most common reasons were nausea (0.3%) and diarrhea (0.3%).
- Serious Adverse Reactions:** A very small proportion (0.3% or 6/1932) of patients experienced serious adverse reactions.

## Experimental Protocols & Trial Data

The safety and efficacy data for **Sulopenem** are primarily derived from two pivotal Phase 3 clinical trials.

### SURE 1 Trial (NCT03366207) Design & Findings [2]

- **Objective:** To evaluate the efficacy and safety of oral **sulopenem** versus ciprofloxacin in adult women with uUTI.
- **Methodology:** A randomized, multicenter trial where 1671 patients were assigned 1:1 to receive either oral **sulopenem** or ciprofloxacin.
- **Safety Findings:** The trial established that **sulopenem** was generally well-tolerated. It demonstrated **superiority over ciprofloxacin** in treating fluoroquinolone-resistant infections and **non-inferiority** in quinolone-susceptible cases.

### REASSURE Trial (NCT05584657) Design & Findings [2] [3]

- **Objective:** To confirm the efficacy and safety of oral **sulopenem** versus amoxicillin/clavulanate (Augmentin) in adult women with uUTI.
- **Methodology:** A Phase 3, randomized, double-blind, double-dummy study under an FDA Special Protocol Assessment (SPA). It enrolled 2222 patients randomized 1:1 to receive either oral **sulopenem** or amoxicillin/clavulanate twice daily for 5 days.
- **Safety Findings:** Both treatments were well-tolerated. Discontinuations due to adverse events were **less than 1%** in both groups. **No serious adverse events** were reported in the **sulopenem** arm, while five occurred in the amoxicillin/clavulanate arm (none deemed drug-related). No new safety signals for **sulopenem** were identified [3].

## Safety Data and Development Workflow

The diagram below illustrates the pathway of **Sulopenem**'s clinical development and the integrated process for safety data collection and analysis that supports its known safety profile.



[Click to download full resolution via product page](#)

## Key Safety Conclusions for Professionals

For researchers and drug development professionals, the data indicates:

- **Manageable Safety Profile:** **Sulopenem**'s adverse effects are consistent with the  $\beta$ -lactam antibiotic class [3]. The most frequent adverse reactions are gastrointestinal, but these infrequently lead to treatment discontinuation [1].
- **Favorable Discontinuation Rate:** The 1% discontinuation rate due to adverse events is low, suggesting good tolerability in the target patient population [1].
- **Established Non-Inferiority:** **Sulopenem** has demonstrated statistical non-inferiority to amoxicillin/clavulanate and, in specific resistant infections, superiority to ciprofloxacin, positioning it as a viable oral treatment option in an era of growing antibiotic resistance [2] [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Safety Profile for ORLYNVAH (sulopenem etzadroxil and ... [orlynvah.com]
2. Oral sulopenem for uncomplicated urinary tract infection ... [urologytimes.com]
3. Iterum Therapeutics Announces Positive Topline Results ... [iterumtx.com]

To cite this document: Smolecule. [Comparative Safety Profile: Adverse Reactions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-comparative-safety-profile>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)